4-Amino-2-bromo-5-methylphenol
Description
4-Amino-2-bromo-5-methylphenol (CAS: 1195190-04-5) is a brominated phenolic compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . It features an amino group (-NH₂) at position 4, a bromine atom at position 2, and a methyl group (-CH₃) at position 5 on the phenol ring. Limited physicochemical data are available in the provided evidence (e.g., melting/boiling points), necessitating further experimental characterization .
Properties
IUPAC Name |
4-amino-2-bromo-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNUYNWRSKSEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195190-04-5 | |
| Record name | 4-amino-2-bromo-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-methylphenol typically involves the bromination of 4-Amino-2-methylphenol. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4-Amino-2-bromo-5-methylphenol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-Amino-2-bromo-5-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Molecular Structure and Substituent Positioning
The positions and types of substituents significantly influence reactivity and applications. Below is a comparative analysis of structurally related brominated aromatic compounds:
Key Observations:
- Substituent Effects: The methyl group in 4-Amino-2-bromo-5-methylphenol enhances lipophilicity compared to 2-Amino-4-bromophenol, which lacks this group. The nitro group in 2-Amino-5-bromo-3-nitropyridine introduces strong electron-withdrawing effects, increasing thermal stability (higher melting point) .
- Heterocyclic vs. Phenolic Systems: Pyridine derivatives (e.g., 6-Amino-3-bromo-2-methylpyridine) exhibit different electronic properties due to the nitrogen atom in the aromatic ring, influencing solubility and reactivity .
Physicochemical Properties
Available data highlight variations in melting points and molecular weights:
- 6-Amino-3-bromo-2-methylpyridine has a melting point of 80–82°C, lower than phenolic analogs, likely due to reduced hydrogen bonding .
- 2-Amino-5-bromo-3-nitropyridine shows a markedly higher melting point (208–210°C), attributed to nitro group-induced intermolecular interactions .
- 4-Amino-2-bromo-5-methylphenol lacks reported melting/boiling points, but its phenolic hydroxyl group suggests moderate hydrogen bonding capability.
Biological Activity
4-Amino-2-bromo-5-methylphenol (ABMP) is an organic compound with a molecular formula of C7H8BrNO. It is a derivative of phenol, characterized by the presence of an amino group, a bromine atom, and a methyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antioxidant properties. The following sections provide a comprehensive overview of its biological activity, supported by relevant data and findings.
The synthesis of ABMP typically involves the bromination of 4-amino-2-methylphenol using N-bromosuccinimide (NBS) as a brominating agent. The reaction is generally conducted under mild conditions to ensure selective bromination at the desired position, resulting in high yields of the product.
Antimicrobial Activity
Research indicates that ABMP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
ABMP has also been studied for its antioxidant capabilities. It scavenges free radicals effectively, thereby reducing oxidative stress in biological systems. The compound's antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests, showing promising results comparable to standard antioxidants like ascorbic acid .
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 µM |
| ABTS Radical Scavenging | 30 µM |
The biological activity of ABMP can be attributed to its structural features. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding interactions. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects .
Case Studies
- Antimicrobial Efficacy : A recent study examined the effectiveness of ABMP against multi-drug resistant bacterial strains. The findings indicated that ABMP could serve as a potential candidate for developing new antimicrobial agents due to its ability to inhibit growth in resistant strains .
- Antioxidant Properties : Another research project focused on the antioxidant potential of ABMP in cellular models exposed to oxidative stress. Results demonstrated that ABMP significantly reduced markers of oxidative damage, suggesting its utility in preventing cellular damage associated with various diseases .
Comparison with Related Compounds
ABMP shares structural similarities with other phenolic compounds but exhibits distinct biological activities due to the presence of both an amino group and a bromine atom. For example:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Amino-2-methylphenol | Lacks bromine | Lower antimicrobial activity |
| 2-Amino-4-bromo-5-methylphenol | Different substitution pattern | Varies in reactivity and biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
